4-Methoxypyridine-3-sulfonamide can be classified under the broader category of sulfonamides, which are known for their antibacterial properties. The compound is synthesized through various organic chemistry methods and is often utilized in research related to enzyme inhibition and other therapeutic applications.
The synthesis of 4-Methoxypyridine-3-sulfonamide generally involves several key steps:
These methods allow for the efficient synthesis of 4-Methoxypyridine-3-sulfonamide with good yields.
4-Methoxypyridine-3-sulfonamide has a molecular formula of and a molecular weight of approximately 194.23 g/mol. Its structure features:
The InChI key for this compound is YVOKAPSKCQYJGY-UHFFFAOYSA-N
, and its SMILES representation is COC1=CC(=C(N)C=C1)S(=O)(=O)N
.
4-Methoxypyridine-3-sulfonamide can undergo several chemical reactions, including:
These reactions highlight the versatility of 4-Methoxypyridine-3-sulfonamide in synthetic organic chemistry.
The mechanism of action for 4-Methoxypyridine-3-sulfonamide primarily revolves around its role as an enzyme inhibitor. For instance, it has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K), an important enzyme involved in cellular signaling pathways that regulate cell growth and survival. Inhibiting PI3K can lead to reduced tumor growth and improved outcomes in cancer therapies .
The binding affinity and specificity of this compound towards PI3K have been evaluated through various biochemical assays, confirming its potential as a therapeutic agent against certain cancers .
The physical properties of 4-Methoxypyridine-3-sulfonamide include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
4-Methoxypyridine-3-sulfonamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2